DTP348

Catalog No.
S548846
CAS No.
1383370-92-0
M.F
C6H11N5O4S
M. Wt
249.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DTP348

CAS Number

1383370-92-0

Product Name

DTP348

IUPAC Name

2-methyl-5-nitro-1-[2-(sulfamoylamino)ethyl]imidazole

Molecular Formula

C6H11N5O4S

Molecular Weight

249.25 g/mol

InChI

InChI=1S/C6H11N5O4S/c1-5-8-4-6(11(12)13)10(5)3-2-9-16(7,14)15/h4,9H,2-3H2,1H3,(H2,7,14,15)

InChI Key

AVSMSXHPIYIKIJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

DTP348; DTP 348; DTP-348.

Canonical SMILES

CC1=NC=C(N1CCNS(=O)(=O)N)[N+](=O)[O-]

Description

The exact mass of the compound 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide is 249.05317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Structure and Classification

-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide, also known as 2-(2-MNEIE)sulfamate, is a molecule containing several functional groups:

  • A nitroimidazole group, which includes a five-membered aromatic ring with a nitro group attached. Nitroimidazoles are of interest in medicinal chemistry due to their potential biological activities [].
  • An ethyl group, a two-carbon chain.
  • A sulfamate group, which consists of a sulfur atom bonded to an oxygen and an NH2 (amino) group.

Scientific Research Applications

  • Antimicrobial activity: Nitroimidazoles are known for their antimicrobial properties, particularly against anaerobic bacteria and protozoa [, ]. Researchers might explore whether 2-(2-MNEIE)sulfamate exhibits similar activity.
  • Other biological effects: Nitroimidazoles have been investigated for various applications beyond antimicrobials, including anticancer and anti-inflammatory properties []. Studies could explore if 2-(2-MNEIE)sulfamate possesses such properties.

DTP348 is a small molecule compound classified as a nitroimidazole, characterized by its chemical formula C6H11N5O4SC_6H_{11}N_5O_4S and IUPAC name N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]aminosulfonamide. This compound is notable for its role as an inhibitor of carbonic anhydrase IX, an enzyme associated with tumor hypoxia and malignancy. DTP348 has been investigated primarily for its potential therapeutic applications in treating solid tumors and head and neck neoplasms, leveraging its ability to target tumor-associated carbonic anhydrase IX, which plays a crucial role in maintaining acid-base balance in cancer cells .

DTP348 operates through the inhibition of carbonic anhydrase IX, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is pivotal in regulating pH levels within the tumor microenvironment. By inhibiting this enzyme, DTP348 can disrupt the acidification processes that are often exploited by tumors to promote growth and metastasis. The specific mechanism involves binding to the active site of the enzyme, thereby preventing its normal function .

DTP348 exhibits significant biological activity as a carbonic anhydrase IX inhibitor, with a reported inhibition constant (Ki) of approximately 8.3 nM in vitro. This high potency suggests that DTP348 could effectively reduce extracellular acidification in hypoxic conditions common to solid tumors. In experimental settings, DTP348 has demonstrated the ability to impair tumor growth by disrupting the metabolic adaptations that cancer cells utilize under low oxygen conditions .

The synthesis of DTP348 involves several steps typical for nitroimidazole derivatives. Although specific synthetic routes are not extensively documented, it generally includes the formation of the imidazole ring followed by the introduction of nitro and sulfonamide groups. The process may involve:

  • Formation of Imidazole Ring: Starting from appropriate precursors to create the 5-nitro-1H-imidazole structure.
  • Alkylation: Introducing the ethylamine chain to form the final compound.
  • Functionalization: Adding the sulfonamide group to enhance solubility and biological activity.

Further optimization may be necessary to improve yield and purity during synthesis .

DTP348's primary application lies within oncology, particularly as a therapeutic agent targeting solid tumors associated with hypoxic environments. Its ability to inhibit carbonic anhydrase IX makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments by modifying tumor microenvironments . Additionally, ongoing research may explore its potential in other therapeutic areas where hypoxia plays a critical role.

Interaction studies have indicated that DTP348 can effectively inhibit carbonic anhydrase IX without significant toxicity at therapeutic doses. In vitro studies using Xenopus oocytes have shown that DTP348 can reduce extracellular acidification, demonstrating its potential effectiveness in altering tumor metabolism . Further studies are necessary to fully elucidate its interaction profile and any potential off-target effects.

DTP348 shares structural similarities with other nitroimidazole compounds, particularly those also targeting carbonic anhydrases or exhibiting anticancer properties. Some comparable compounds include:

Comparison Table

CompoundClassTargetKi (nM)Unique Features
DTP348NitroimidazoleCarbonic Anhydrase IX8.3Highly selective for tumor-associated CAIX
DTP338NitroimidazoleCarbonic Anhydrase IXTBDStructural analog with varying potency
AcetazolamideSulfonamideCarbonic Anhydrases100-200Non-selective; used for glaucoma
MethazolamideSulfonamideCarbonic Anhydrases200-300Longer half-life than acetazolamide

DTP348's unique selectivity for carbonic anhydrase IX distinguishes it from other compounds in its class, making it a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

249.05317502 g/mol

Monoisotopic Mass

249.05317502 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2HB46A9CNM

Wikipedia

Dtp-348

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2024-04-14
1. Rami, Marouan; Dubois, Ludwig; Parvathaneni, Nanda-Kumar; Alterio, Vincenzo; van Kuijk, Simon J. A.; Monti, Simona Maria; Lambin, Philippe; De Simone, Giuseppina; Supuran, Claudiu T.; Winum, Jean-Yves. Hypoxia-​Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-​Sulfonamides​/Sulfamides​/Sulfamates. Journal of Medicinal Chemistry (2013), 56(21), 8512-8520. |

Explore Compound Types